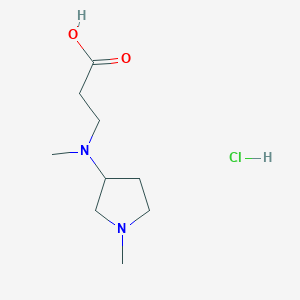
N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride
Overview
Description
Scientific Research Applications
Organometallic Catalysis
Facchetti et al. (2016) describe the preparation of catalysts using derivatives related to N-Methyl-2-(1-naphthyloxy)-1-ethanamine hydrochloride. They investigate the use of naphthylamine derivatives in synthesizing pincer complexes for ketone reduction, emphasizing their role in organometallic catalysis (Facchetti et al., 2016).
Synthesis of Functionalized 1-Naphthylamines
Su et al. (2019) developed an efficient method for synthesizing functionalized 1-naphthylamines, including N-methylated compounds. Their work underlines the significance of such compounds in chemical and biological processes, highlighting the broad range of potential applications (Su et al., 2019).
Electropolymerization Studies
Ćirić-Marjanović et al. (2003) explored the electropolymerization of 2-methyl-1-naphthylamine, a compound related to this compound. Their research focuses on the properties of the resulting polymers, which have implications in materials science (Ćirić-Marjanović et al., 2003).
Cyclometallation Studies
Singh et al. (2019) studied the cyclometallation of N-methyl-N-(naphthalen-2-ylmethyl)-2-(pyridin-2-yl)ethanamine, a compound structurally related to this compound. Their research contributes to understanding the synthesis and catalytic properties of certain metal complexes (Singh et al., 2019).
Chiral Template Synthesis
Yeo et al. (2005) discussed the asymmetric synthesis of ligands using a chiral organopalladium complex derived from a naphthylamine derivative. Their work provides insights into the synthesis of complex molecules with specific chiral properties (Yeo et al., 2005).
Crystallography Studies
Bhadbhade et al. (2009) presented the crystal structure of a compound closely related to this compound. This research is crucial for understanding the molecular and crystal structure of such compounds (Bhadbhade et al., 2009).
Plant Growth Studies
Omirzak et al. (2013) investigated the application of certain naphthylamine derivatives in promoting plant growth. Their findings suggest potential agricultural applications (Omirzak et al., 2013).
Electropolymerization Mechanism
Arévalo et al. (1990) studied the electropolymerization mechanism of 1-naphthylamine, related to this compound. Their work enhances the understanding of electropolymerization processes (Arévalo et al., 1990).
Biochemical Studies
Noguchi et al. (1968) explored the biochemical effects of N-Methyl-N-(1-naphthyl)monofluoroacetamide, a compound structurally similar to this compound. This research provides insights into the biochemical impact of such compounds (Noguchi et al., 1968).
Catalysis in Alkylation Reactions
Jovanovic et al. (2006) investigated the catalysis in the alkylation reaction of 1-naphthol with epichlorohydrin. This study is relevant for understanding the role of naphthylamine derivatives in catalysis (Jovanovic et al., 2006).
properties
IUPAC Name |
N-methyl-2-naphthalen-1-yloxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO.ClH/c1-14-9-10-15-13-8-4-6-11-5-2-3-7-12(11)13;/h2-8,14H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZFJZISFGCCRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC1=CC=CC2=CC=CC=C21.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide](/img/structure/B3114014.png)



![2-Fluoro-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B3114053.png)




![2-Amino-6-chloro-4-[(3-hydroxypropyl)amino]pyrimidine hydrochloride](/img/structure/B3114087.png)
![(1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylic acid](/img/structure/B3114090.png)
